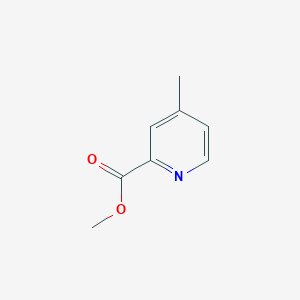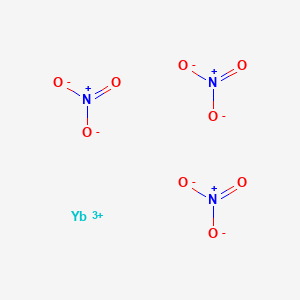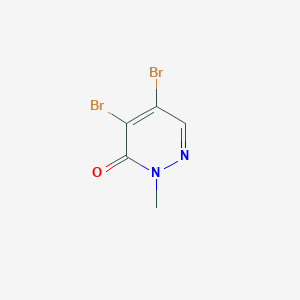
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that acts as a stimulant and is structurally similar to methylphenidate, a drug commonly used for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mécanisme D'action
Ethylphenidate acts as a selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in the levels of dopamine in the synapse, which enhances the activity of dopaminergic neurons. The increased dopamine activity is responsible for the stimulant effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete are similar to those of m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylphenidate has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. It is also relatively easy to synthesize and has a long shelf life. However, its stimulant effects can make it difficult to use in behavioral experiments, as it can interfere with natural behavior and produce confounding effects.
Orientations Futures
There are several future directions for research on 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that it has antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of ADHD. Finally, there is a need for further research on the long-term effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete use, particularly with regard to cardiovascular health.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with diethylamine and ethanol to yield 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Ethylphenidate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it acts as a dopamine reuptake inhibitor, similar to m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete, and increases the levels of dopamine in the brain. This mechanism of action has potential applications in the treatment of ADHD, depression, and other neurological disorders.
Propriétés
Numéro CAS |
13898-68-5 |
|---|---|
Nom du produit |
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide |
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-ethoxy-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3 |
Clé InChI |
CSGBRIWXMBIKEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Autres numéros CAS |
13898-68-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















